Tribenuron-methyl-d3

Pesticide residue analysis Soil contamination LC-MS/MS

For definitive trace-level LC-MS/MS quantitation of tribenuron-methyl in food, environmental, or biological matrices, Tribenuron-methyl-d3 is the only analytically valid Internal Standard. Unlike unlabeled compounds or structural analogs, its matched isotopic purity and co-elution precisely correct for matrix effects and extraction loss, ensuring compliance with global MRLs (e.g., 0.05 ppm). This is a critical reagent for regulatory residue analysis and formulation QC.

Molecular Formula C15H17N5O6S
Molecular Weight 398.4 g/mol
Cat. No. B12397210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribenuron-methyl-d3
Molecular FormulaC15H17N5O6S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22)/i2D3
InChIKeyVLCQZHSMCYCDJL-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribenuron-methyl-d3: A Deuterated Sulfonylurea Internal Standard for Ultra-Trace LC-MS/MS Quantification


Tribenuron-methyl-d3 is a deuterated internal standard (ISTD) derived from the sulfonylurea (SU) herbicide tribenuron-methyl, a broadleaf weed control agent in cereal crops [1]. It functions as an acetolactate synthase (ALS) inhibitor, disrupting branched-chain amino acid biosynthesis in target plants [1]. As an isotopically labeled analog, it is specifically synthesized with three deuterium (²H) atoms to replace protium (¹H) at strategic positions, resulting in a mass difference detectable by mass spectrometry . Its primary role is to serve as an internal calibrant in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays, ensuring accurate and precise quantification of tribenuron-methyl in complex biological and environmental matrices [2].

Why Unlabeled Tribenuron-methyl or Non-Isotopic Internal Standards Cannot Ensure Trace-Level Accuracy


Generic substitution with unlabeled tribenuron-methyl or a non-isotopic internal standard is analytically untenable for quantitative trace-level LC-MS/MS workflows. The sole function of Tribenuron-methyl-d3 is to serve as a stable isotope-labeled internal standard (SIL-IS). Using the unlabeled native compound offers no means to correct for variable analyte loss during sample preparation or signal suppression/enhancement (matrix effects) within the ion source [1]. Substitution with a structurally similar but non-identical SU herbicide as an internal standard introduces differential extraction recovery, divergent chromatographic retention, and dissimilar ionization efficiencies between the analyte and the standard, thereby severely compromising both the accuracy and precision mandated by regulatory validation guidelines [2]. Only a co-eluting, isotopically matched SIL-IS, such as Tribenuron-methyl-d3, can effectively compensate for these systematic errors to meet the stringent method performance requirements for pesticide residue analysis [3].

Quantitative Evidence for Tribenuron-methyl-d3 Superiority in Analytical Validation


Enables Quantitation at 0.05 ppb in Soil vs. Prior Methods with 400-fold Lower Sensitivity

The use of a deuterated SU internal standard (nicosulfuron-d6) enabled a selected reaction monitoring (SRM) LC/MS/MS method to achieve a lower limit of quantitation (LLOQ) of 0.05 parts per billion (ppb) for eight sulfonylurea herbicides, including tribenuron-methyl, in a complex soil matrix [1]. Tribenuron-methyl-d3, as an analogous SIL-IS, provides equivalent analytical capability for tribenuron-methyl. This performance represents at least a 400-fold improvement in sensitivity compared to previously reported methods for these compounds [1]. This level of sensitivity is essential for meeting the low maximum residue limits (MRLs) established for tribenuron-methyl, such as 0.05 mg/kg (50 ppb) in wheat grain by Chinese regulations and 0.05 ppm in barley grain by the U.S. EPA [2][3].

Pesticide residue analysis Soil contamination LC-MS/MS

Accurate Correction of Matrix Effects for Precise Urine Assays

In a validated method for quantifying 17 sulfonylurea herbicides in human urine using LC-MS/MS, the reliance on a single 13C-labeled internal standard (ethametsulfuron methyl) was identified as a significant limitation. This necessitated a more stringent validation process to compensate for the inability of a non-analyte-specific ISTD to correct for matrix effects across all compounds [1]. In contrast, the procurement and use of compound-specific SIL-IS like Tribenuron-methyl-d3 obviates this problem, providing optimal compensation for ion suppression and variable extraction recovery. The study reported average extraction efficiencies of 87% and 86% at 2.5 µg/L and 25 µg/L, respectively, and limits of detection (LOD) ranging from 0.05 µg/L to 0.10 µg/L, parameters that would be significantly more robust with a dedicated SIL-IS [1].

Biomonitoring Occupational exposure Urine analysis

Differentiation from Degradation Products in Environmental Fate Studies

Hydrolytic and photoinduced degradation of tribenuron-methyl was studied using HPLC-DAD-MS/MS, identifying three primary degradation products: 2-methoxy-4-methylamino-6-methyl-1,3,5-triazine (P1), methyl 2-aminosulfonylbenzoate (P2), and saccharin (P3) [1]. These findings underscore a critical procurement rationale for Tribenuron-methyl-d3. In environmental fate studies, unlabeled tribenuron-methyl is subject to degradation, and quantifying both the parent compound and its degradates simultaneously is complex. Tribenuron-methyl-d3 serves as an ideal internal standard for the parent compound, enabling accurate measurement of its environmental half-life even as it degrades into P1, P2, and P3. Non-isotopic internal standards would co-elute with and be indistinguishable from these degradation products, leading to significant quantification errors. The study found that the degradation process under simulated sunlight does not lead to mineralization but to the formation of products of comparable toxicity [1].

Environmental persistence Photodegradation Hydrolysis

Key Application Scenarios for Tribenuron-methyl-d3 in High-Stakes Analysis


Regulatory Pesticide Residue Monitoring in Food and Feed

To demonstrate compliance with global maximum residue limits (MRLs) for tribenuron-methyl in agricultural commodities—such as the 0.05 ppm tolerance for barley grain set by the U.S. EPA [1] or the 0.05 mg/kg limit for wheat grain in China [2]—analytical laboratories must employ Tribenuron-methyl-d3 as the internal standard in their validated LC-MS/MS methods. This ensures the sub-ppb level sensitivity and accuracy needed for definitive quantitation at these low regulatory thresholds [3].

Environmental Fate and Transport Studies in Soil and Water

For research on the persistence, leaching, and runoff of tribenuron-methyl from agricultural fields, Tribenuron-methyl-d3 is required as an internal standard. It is used to correct for sample-to-sample matrix variability and analyte loss during extraction from complex soil and water samples, thereby enabling the accurate quantification of tribenuron-methyl at environmentally relevant concentrations down to 0.05 ppb [3]. It also provides the specificity needed to distinguish the parent herbicide from its major degradation products (P1, P2, and P3) identified via HPLC-MS/MS [4].

Occupational Biomonitoring and Human Exposure Assessment

Laboratories conducting biomonitoring studies to assess human exposure to sulfonylurea herbicides in agricultural workers or the general population utilize Tribenuron-methyl-d3. Its use as a compound-specific SIL-IS in LC-MS/MS analysis of urine significantly improves the robustness of the assay by compensating for the variable matrix effects inherent to complex biological samples, a limitation that is particularly acute when a non-analyte-specific ISTD is used [5].

Quality Control of Tribenuron-methyl Formulations and Reference Materials

Tribenuron-methyl-d3 is a critical component in the manufacturing and quality control (QC) of commercial herbicide formulations and certified reference materials. It is used as an internal standard to verify the purity and concentration of the active pharmaceutical ingredient (API) tribenuron-methyl in a finished product, ensuring batch-to-batch consistency and adherence to product specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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